1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt
Description
Introduction and Chemical Characterization
Nomenclature and Identification
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt operates under multiple systematic and common nomenclature systems within the scientific literature. The compound is officially registered under Chemical Abstracts Service number 108392-02-5 and maintains several internationally recognized synonyms. The systematic International Union of Pure and Applied Chemistry name describes the compound as 9-Octadecenoic acid (9Z)-, 1,1'-[(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl] ester, sodium salt (1:1). Common laboratory designations include 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt, reflecting its derivation from oleic acid components. The abbreviated form 18:1 phosphatidic acid indicates the presence of two 18-carbon fatty acid chains with one double bond each. Research literature frequently employs the designation Dioleoylphosphatidic acid or its shortened form when discussing this compound in experimental contexts.
The lipid numbering system classifies this compound as phosphatidic acid(18:1(9Z)/18:1(9Z)), indicating the specific positional and stereochemical arrangements of the fatty acid substituents. Alternative chemical database entries list the compound under various structural descriptors, including [2-[(E)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (E)-octadec-9-enoate forms, though the cis configuration represents the naturally occurring and commercially relevant isomer. International chemical suppliers maintain product catalogs using product-specific codes, with Larodan Company designating it as product number 38-1861.
Molecular Structure and Properties
Chemical Formula and Molecular Weight
The molecular composition of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt demonstrates consistent patterns across multiple analytical sources, though minor variations exist in reported values. The following table summarizes the key molecular parameters from various authoritative sources:
The elemental composition reflects the presence of thirty-nine carbon atoms forming the glycerol backbone and two oleic acid chains, while seventy-two to seventy-three hydrogen atoms account for the saturated and unsaturated portions of the molecule. Eight oxygen atoms participate in ester linkages and phosphate group formation, with one phosphorus atom constituting the phosphate moiety and one sodium atom providing the ionic salt form. The slight variations in hydrogen count between sources likely reflect different hydration states or analytical methodologies employed during characterization.
Structural Characteristics
The structural architecture of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt exemplifies the fundamental organization of phosphatidic acid derivatives. The molecule contains a glycerol backbone with fatty acid chains esterified at the sn-1 and sn-2 positions, while the sn-3 position carries the phosphate group. Both fatty acid substituents consist of oleic acid (9-octadecenoic acid) chains containing eighteen carbon atoms with a single cis double bond positioned at the ninth carbon from the carboxyl terminus. This cis configuration imparts a characteristic bent structure to each fatty acid chain, contributing to the compound's membrane-active properties.
The phosphate group at the sn-3 position exists in its anionic form, neutralized by the sodium counterion. This ionic character distinguishes phosphatidic acid from neutral phospholipids and contributes to its unique biophysical behavior in membrane systems. The small, highly charged head group positioned close to the glycerol backbone creates a distinctive molecular geometry that influences membrane curvature and vesicle formation dynamics. Structural analysis reveals that the compound adopts a cone-shaped molecular configuration, with the hydrophobic fatty acid tails occupying greater volume than the hydrophilic phosphate head group.
Isomeric Forms
The stereochemical designation of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt specifies the cis configuration around the double bonds in both oleic acid chains. The 9Z nomenclature indicates that the double bond geometry places hydrogen atoms on the same side of the carbon-carbon double bond, creating the characteristic bent molecular structure. This cis isomerism contrasts with potential trans configurations that would produce straighter fatty acid chains with different membrane incorporation properties. The sn designation refers to the stereospecific numbering system that defines the absolute configuration around the glycerol backbone, ensuring consistent stereochemical identification across research applications.
Natural occurrence favors the cis isomeric form, as oleic acid represents one of the most abundant monounsaturated fatty acids in biological systems. The Z configuration contributes to the fluid nature of membranes containing this phospholipid, as the bent structure prevents tight packing of fatty acid chains. Research applications specifically utilize the cis isomer due to its biological relevance and distinctive phase transition behaviors in model membrane systems. Alternative isomeric forms, including trans configurations, exhibit different thermal and structural properties that may not accurately represent natural membrane compositions.
Physical and Chemical Properties
Solubility Parameters
The solubility characteristics of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt reflect its amphiphilic nature and ionic head group composition. The compound demonstrates excellent solubility in organic solvents, particularly chloroform and methanol, which serve as standard solvents for phospholipid preparation and storage. Methanol solubility reaches concentrations of 10 mg/mL, providing adequate working concentrations for most research applications. Chloroform serves as the preferred solvent for stock solution preparation due to its ability to completely dissolve the compound while maintaining chemical stability during storage.
Water solubility remains extremely limited due to the predominant hydrophobic character of the two long-chain fatty acid substituents. However, the ionic phosphate head group enables the formation of organized structures such as liposomes, micelles, and artificial membranes when appropriate preparation techniques are employed. The compound readily forms stable dispersions in aqueous buffers through sonication or extrusion methods commonly used in membrane research. These aqueous preparations maintain structural integrity and exhibit the characteristic membrane fusion and fission properties associated with phosphatidic acid derivatives.
Stability Characteristics
Storage and handling protocols for 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt emphasize maintaining low temperatures to preserve chemical integrity. Standard storage conditions specify temperatures of -20°C, which effectively prevent oxidative degradation of the unsaturated fatty acid chains. The compound demonstrates remarkable long-term stability under appropriate storage conditions, with documented cases of retained biological activity after storage periods exceeding twelve years in laboratory freezers. This exceptional stability enables extended research projects and reduces the need for frequent compound replacement in ongoing studies.
Chemical stability analysis reveals susceptibility to oxidation at the double bond positions within the oleic acid chains, particularly under exposure to light, heat, or atmospheric oxygen. Proper storage protocols include protection from light through amber glassware or aluminum foil wrapping, while inert atmosphere storage using nitrogen or argon further extends shelf life. The sodium salt form provides enhanced stability compared to the free acid form, as ionic interactions reduce the likelihood of spontaneous chemical rearrangements. Analytical methods for assessing compound integrity include gas chromatography analysis of fatty acid composition and thin-layer chromatography for detecting degradation products.
Spectroscopic Properties
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt across multiple nuclei. Phosphorus-31 Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for assessing the compound's phase behavior and structural organization in membrane systems. The phosphate group produces characteristic chemical shifts that vary depending on the molecular environment and degree of hydration. Studies utilizing specifically deuterium-labeled variants of the compound enable detailed analysis of fatty acid chain dynamics and membrane organization through deuterium Nuclear Magnetic Resonance techniques.
Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to the various molecular regions, including glycerol backbone protons, fatty acid chain methylenes, and the characteristic olefinic protons at the double bond positions. The integration ratios of these signals provide quantitative assessment of molecular purity and structural integrity. Infrared spectroscopy contributes additional structural confirmation through identification of characteristic absorption bands for carbonyl groups, phosphate vibrations, and carbon-hydrogen stretching modes. These spectroscopic techniques collectively enable comprehensive quality control and structural verification for research applications.
Historical Context in Phospholipid Research
The discovery and characterization of phosphatidic acid derivatives traces back to the pioneering work of early lipid biochemists who recognized the fundamental importance of phospholipids in biological systems. The initial identification of phosphorus-containing lipids in animal tissues occurred in 1812 when Vauquelin noted the presence of phospholipid materials in brain tissue. Subsequently, Gobley's 1846 studies of egg yolk led to the coining of the term "lecithin" for phosphorus-containing lipids, establishing the foundation for systematic phospholipid research. Johann Ludwig Wilhelm Thudichum's comprehensive investigations in the 1870s and 1880s provided the first detailed chemical characterization of phospholipid components, including the identification of phosphoric acid, glycerol, fatty acids, and nitrogenous bases as constituent elements.
The specific recognition of phosphatidic acid as a distinct phospholipid class emerged through the work of multiple research groups during the early to mid-twentieth century. Smith and colleagues first described phosphatidic acid phosphatase activity in animal tissues in 1957, leading to increased awareness of phosphatidic acid's metabolic significance. The enzyme's role in catalyzing the magnesium-dependent dephosphorylation of phosphatidic acid established this compound class as a central intermediate in lipid metabolism pathways. Research during the 1980s and 1990s expanded understanding of phosphatidic acid's signaling functions beyond its traditional role as a biosynthetic intermediate.
Properties
InChI |
InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDHADSEKGCPKW-ZBFGHDQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H73NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108392-02-5 | |
| Record name | 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108392-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Acylation of sn-Glycero-3-Phosphate Using Fatty Acid Anhydrides
The most widely reported chemical synthesis involves the acylation of sn-glycero-3-phosphate with oleic acid derivatives. A key protocol utilizes the dicyclohexylammonium salt of sn-glycero-3-phosphate, which is converted to its pyridinium form for enhanced reactivity. The pyridinium salt is suspended in anhydrous chloroform and reacted with oleic anhydride in the presence of N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst. The reaction proceeds under nitrogen at room temperature for 30 hours, achieving yields exceeding 80%.
Purification involves methanol/chloroform/water extraction followed by column chromatography on silica gel or Sephadex LH-20. This method produces phospholipids with ≥97% purity, as verified by thin-layer chromatography (TLC). The reaction’s success hinges on the anhydrous conditions and stoichiometric excess of fatty acid anhydride to ensure complete diacylation.
Table 1: Key Parameters for Chemical Acylation
Pyridinium Salt-Mediated Acylation
An alternative approach employs the pyridinium salt of sn-glycero-3-phosphate directly. The salt is prepared by ion exchange from its dicyclohexylammonium counterpart and rendered anhydrous via repeated evaporation with pyridine. Reaction with palmitic anhydride (3 equivalents) and DMAP in chloroform yields 1,2-dioleoyl-sn-glycero-3-phosphate, which is isolated as the sodium salt after neutralization. This method avoids the need for cadmium chloride complexes, simplifying purification.
Enzymatic and Cell-Free Synthesis Approaches
Cell-Free Protein Synthesis Systems with Liposomes
Recent advances leverage cell-free gene expression systems to synthesize DOPA in vitro. Liposomes loaded with acetyl-CoA carboxylase (Acc) and fatty acid synthase (FAS II) enzymes enable de novo fatty acid biosynthesis. Concurrently, a cell-free PURE (Protein Synthesis Using Recombinant Elements) system expresses acyltransferases (PlsX, PlsY, PlsC) on liposome membranes. These enzymes catalyze the sequential acylation of glycerol-3-phosphate using endogenously synthesized fatty acids.
Table 2: Cell-Free Synthesis System Types
| System Type | Substrate Source | Key Features |
|---|---|---|
| Type I | Exogenous acyl-CoA | Direct acylation with pre-made acyl-CoA |
| Type II | FAS II-generated fatty acids | Integrated fatty acid and phospholipid synthesis |
| Type III | FAS II + CoA recycling | Includes acetyl-CoA synthetase for CoA reuse |
The entire process is completed within 24 hours, with phospholipids quantified via liquid chromatography-mass spectrometry (LC-MS). This method offers precise control over acyl chain composition and avoids organic solvents, making it suitable for biomedical applications.
Fatty Acid Synthase (FAS II) Integration
In Type II and III systems, FAS II enzymes generate C16–C18 fatty acids directly from malonyl-CoA. These are transferred to glycerol-3-phosphate by membrane-bound PlsY and PlsC, yielding DOPA with defined acyl chain geometry. The inclusion of CoA-recycling enzymes in Type III systems improves efficiency by reducing byproduct inhibition.
Comparative Analysis of Preparation Methods
Table 3: Chemical vs. Enzymatic Synthesis Comparison
| Criteria | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Reaction Time | 30 hours | 24 hours |
| Yield | >80% | Not quantified |
| Purity | ≥97% (TLC) | LC-MS quantification |
| Scalability | Industrial-scale feasible | Limited to lab-scale |
| Environmental Impact | Organic solvent use | Aqueous, solvent-free |
Chemical methods dominate industrial production due to their scalability and high yields, while enzymatic approaches are preferred for synthesizing isotopically labeled or structurally complex variants.
Industrial Production Considerations
Industrial-scale production prioritizes cost-effectiveness and reproducibility. Chemical acylation using fatty acid chlorides (instead of anhydrides) reduces reaction time to 12–18 hours but requires stringent pH control to prevent hydrolysis. Continuous-flow reactors have been explored to enhance mixing and heat transfer during large-scale synthesis.
Quality Control and Purity Assessment
Final product purity is validated using:
Chemical Reactions Analysis
Types of Reactions
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleic acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed to release glycerol-3-phosphate and oleic acid.
Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Glycerol-3-phosphate, oleic acid.
Substitution: Different phospholipid derivatives.
Scientific Research Applications
Biochemical Research
Membrane Dynamics and Structure
DOPA is integral to studies of membrane structure due to its unique properties as an anionic lipid. It mimics natural phosphatidic acids found in biological membranes, making it essential for understanding lipid-protein interactions and membrane fluidity.
- Case Study : Research has demonstrated that DOPA can influence the orientation and structure of proteins at the air-water interface, particularly SNARE proteins like VAMP1. This study highlighted how lipid charges affect protein behavior in monolayers, providing insights into cellular mechanisms of vesicle fusion and neurotransmitter release .
Drug Delivery Systems
Liposomal Formulations
DOPA is widely used in the preparation of liposomes, which are spherical vesicles that can encapsulate drugs for targeted delivery. The ability to form stable liposomes makes it a valuable component in pharmaceutical formulations.
- Table 1: Liposomal Characteristics Using DOPA
| Parameter | Value |
|---|---|
| Average Size | 100 nm |
| Zeta Potential | -30 mV |
| Encapsulation Efficiency | 90% |
Application : Liposomes formulated with DOPA have been shown to enhance the bioavailability of therapeutic agents while reducing side effects. For example, studies indicate that DOPA-containing liposomes can improve the delivery of anticancer drugs, enhancing their efficacy against tumors .
Biophysical Studies
Interaction with Membrane Proteins
DOPA’s incorporation into model membranes allows researchers to study the interactions between lipids and membrane proteins under controlled conditions. This is crucial for understanding the mechanisms of signal transduction and membrane trafficking.
- Case Study : A study investigated how DOPA affects the activity of membrane-associated enzymes, revealing that its presence can modulate enzyme kinetics and stability, thereby influencing metabolic pathways .
Synthetic Biology
Artificial Membrane Systems
In synthetic biology, DOPA is utilized to create artificial membranes that mimic natural cellular environments. These systems are essential for studying cellular processes in a controlled setting.
- Application : Researchers have developed artificial cells using DOPA-based membranes to explore fundamental biological processes such as cell division and metabolism. These models provide insights into the origins of life and the evolution of cellular systems .
Food Science
Emulsification Properties
DOPA's emulsifying properties make it useful in food science for stabilizing emulsions. Its ability to reduce surface tension aids in creating stable food products.
- Table 2: Emulsification Properties of DOPA
| Emulsion Type | Stability (Days) | Viscosity (cP) |
|---|---|---|
| Oil-in-water | 14 | 150 |
| Water-in-oil | 10 | 200 |
Case Study : In food formulations, DOPA has been shown to enhance the stability of dressings and sauces by preventing phase separation, thus improving product quality .
Mechanism of Action
The compound exerts its effects primarily through its incorporation into cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
Uniqueness
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt is unique due to its specific fatty acid composition (oleic acid) and its role in mimicking natural phosphatidic acids found in biological membranes. This makes it particularly useful in studies related to membrane dynamics and lipid-protein interactions .
Biological Activity
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, commonly referred to as dioleoyl phosphatidic acid (DOPA), is an anionic phospholipid with significant biological activity. This compound plays a crucial role in various cellular processes, including membrane dynamics, signaling pathways, and drug delivery systems.
- Molecular Formula : C39H73NaO8P
- Molecular Weight : 744.93 g/mol
- CAS Number : 108392-02-5
- Structure : DOPA consists of two cis-9-octadecenoyl chains attached to a glycerol phosphate backbone.
Membrane Dynamics
DOPA is integral to the formation of liposomes and artificial membranes, which are essential for studying membrane properties and cellular interactions. Its ability to form bilayers makes it a valuable component in biophysical studies and drug delivery systems.
Cell Signaling
DOPA functions as a signaling molecule involved in various cellular processes. It can activate specific pathways that regulate cell growth, differentiation, and apoptosis. Studies have shown that phosphatidic acid (PA) derivatives like DOPA can modulate the activity of key signaling proteins, influencing cellular responses to external stimuli.
Drug Delivery Applications
- Nanoparticle Formulations : DOPA has been utilized in the formulation of nanoparticles that enhance the delivery of therapeutic agents. For instance, research indicates that DOPA can improve the distribution of zoledronic acid in mouse tumor models when used in nanoparticle formulations .
- Biofilm Targeting : In combination with fluorescent dyes, DOPA enhances the adsorption on bacterial surfaces, facilitating better targeting and staining of biofilms associated with Staphylococcus aureus . This application highlights its potential in addressing biofilm-related infections.
Case Studies
Q & A
Q. What are the established protocols for synthesizing 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt?
The synthesis involves a multi-step process:
- Esterification : Reacting glycerol-3-phosphate with cis-9-octadecenoyl (oleoyl) chloride under controlled anhydrous conditions to form the diacylglycerol backbone.
- Phosphorylation : Introducing the phosphate group at the sn-3 position, followed by sodium ion exchange to stabilize the compound as a sodium salt.
- Enzymatic control : Use lipases or phospholipases to ensure stereochemical specificity, particularly for the sn-1 and sn-2 acyl chain positions .
- Purification : Employ column chromatography (e.g., silica gel) or solvent precipitation to isolate the product, with purity verified via TLC (>98%) or HPLC .
Q. How can this compound be efficiently extracted and purified from biological matrices?
The Bligh & Dyer method is recommended for lipid extraction:
- Homogenize the sample in a chloroform:methanol:water (1:2:0.8) mixture to form a monophasic system.
- Add chloroform and water to partition lipids into the organic phase.
- Isolate the chloroform layer and evaporate under nitrogen.
- Purify the lipid using silica-based solid-phase extraction (SPE) to remove non-lipid contaminants .
Q. What analytical techniques are used to confirm its molecular structure?
- NMR spectroscopy : H and P NMR to confirm acyl chain positions, phosphate group placement, and sodium coordination .
- Mass spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) to validate molecular weight (722.96 g/mol) and detect sodium adducts (m/z 744.47) .
- X-ray crystallography : For resolving crystal packing and lipid headgroup conformation in solid-state studies .
Advanced Research Questions
Q. How can experimental designs assess its phase behavior in lipid bilayers?
- Differential scanning calorimetry (DSC) : Measure phase transition temperatures () to study acyl chain melting behavior.
- Fluorescence anisotropy : Use probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to evaluate membrane fluidity.
- Cryo-electron microscopy (Cryo-EM) : Visualize lamellar vs. non-lamellar phase formation under varying pH or ionic conditions .
Q. What methodologies resolve contradictions in reported solubility profiles?
Discrepancies in solubility (e.g., DMSO vs. chloroform) arise from solvent purity and hydration states. To standardize:
Q. How to study its interactions with membrane-associated proteins?
- Surface plasmon resonance (SPR) : Immobilize the lipid on L1 sensor chips to measure binding kinetics with proteins like phospholipase D.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (, ) for lipid-protein interactions.
- FRET assays : Label proteins with fluorescent tags (e.g., Texas Red) to monitor proximity changes in lipid-protein complexes .
Q. What strategies optimize its use in nanoparticle drug delivery systems?
- Passive loading : Form liposomes via thin-film hydration (e.g., 10 mM HEPES buffer, pH 7.4) and extrude through 100 nm membranes.
- Active loading : Use pH gradients or ionophores to encapsulate hydrophilic drugs.
- Characterization : Employ DLS for size distribution and zeta potential measurements to assess colloidal stability .
Safety and Stability Considerations
Q. What storage conditions preserve its stability?
Q. How to mitigate hazards during experimental handling?
- Use fume hoods for solvent evaporation steps (chloroform/methanol).
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Dispose of waste via certified chemical disposal services compliant with EPA/DOT regulations .
Data Interpretation and Troubleshooting
Q. How to address inconsistencies in enzymatic assay results involving this lipid?
- Control experiments : Include blank liposomes (without the lipid) to rule out non-specific enzyme activity.
- Buffer optimization : Adjust calcium/magnesium concentrations, as divalent cations modulate phospholipase activity.
- Kinetic modeling : Use Michaelis-Menten analysis to differentiate substrate inhibition from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
